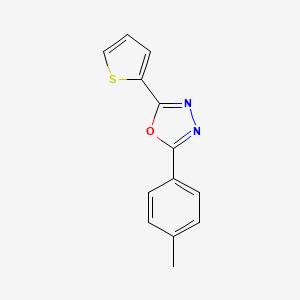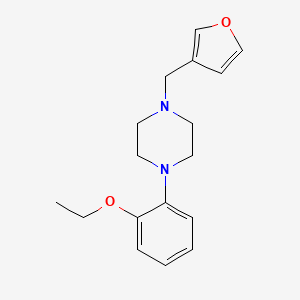![molecular formula C15H24N2O2 B5624870 2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5624870.png)
2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is a chemical compound that features a phenol group substituted with an ethoxy group and a diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized via an intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes.
Substitution Reactions: The phenol group is then substituted with an ethoxy group through an etherification reaction, typically using ethyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductase enzymes, can be scaled up for industrial applications to produce chiral diazepane derivatives efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The diazepane ring can be reduced to form secondary amines.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Secondary amines and reduced diazepane derivatives.
Substitution: Various alkyl or aryl ether derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzyme activity or receptor signaling pathways . The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]-6-nitrophenol: Similar structure but with a methoxy group and a nitro group instead of an ethoxy group.
2-ethoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol: Similar structure but with the diazepane ring attached at a different position on the phenol ring.
Uniqueness
2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the diazepane ring provides a distinct combination of properties that can be exploited for various applications in research and industry .
Propiedades
IUPAC Name |
2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-3-19-15-11-13(5-6-14(15)18)12-17-8-4-7-16(2)9-10-17/h5-6,11,18H,3-4,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCVFFADNAPFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCN(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE](/img/structure/B5624801.png)
![2-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5624807.png)
![[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(2-propan-2-ylpyrimidin-4-yl)methanone](/img/structure/B5624811.png)
![N-ethyl-N'-({1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl}methyl)-N,N'-dimethylsulfamide](/img/structure/B5624816.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[3-(2-thienyl)propanoyl]-4-piperidinol](/img/structure/B5624829.png)
![N-[(3R,4S)-1-(2-methyl-6-propylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5624847.png)

![2-[1-(2-chlorophenyl)-5-(5-ethoxy-2-furyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5624855.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-isobutylbenzenesulfonamide](/img/structure/B5624880.png)

